molecular formula C22H20Cl2N6OS B12163286 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide

3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B12163286
M. Wt: 487.4 g/mol
InChI Key: ZYLFEFXVJBKQQD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound featuring multiple functional groups, including chlorophenyl, thiazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.

    Tetrazole Formation: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amide Bond Formation: Finally, the amide bond is formed by coupling the tetrazole and thiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the thiazole and tetrazole rings suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The structural features of the compound suggest it might exhibit activity against certain diseases, possibly as an anti-inflammatory or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the thiazole and tetrazole rings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and tetrazole rings could facilitate binding to these targets through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: This compound shares the chlorophenyl group but differs in the presence of a pyrazole ring instead of thiazole and tetrazole rings.

    1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Similar in having a chlorophenyl group and a heterocyclic ring, but with a triazole instead of a tetrazole.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both thiazole and tetrazole rings in the same molecule is relatively uncommon and could offer unique interactions with biological targets or materials.

Properties

Molecular Formula

C22H20Cl2N6OS

Molecular Weight

487.4 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C22H20Cl2N6OS/c23-18-5-1-15(2-6-18)17(12-30-14-26-28-29-30)11-21(31)25-10-9-22-27-20(13-32-22)16-3-7-19(24)8-4-16/h1-8,13-14,17H,9-12H2,(H,25,31)

InChI Key

ZYLFEFXVJBKQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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